6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
CAS No.: 1954362-93-6
Cat. No.: VC11650381
Molecular Formula: C10H6ClFO2S
Molecular Weight: 244.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1954362-93-6 |
|---|---|
| Molecular Formula | C10H6ClFO2S |
| Molecular Weight | 244.67 g/mol |
| IUPAC Name | methyl 6-chloro-5-fluoro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H6ClFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3 |
| Standard InChI Key | BCYLELFWRLIPMT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)F |
| Canonical SMILES | COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a benzo[b]thiophene scaffold substituted with chlorine at position 6, fluorine at position 5, and a methyl ester group at position 2. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | Methyl 6-chloro-5-fluoro-1-benzothiophene-2-carboxylate |
| CAS Number | 1954362-93-6 |
| Molecular Formula | |
| Molecular Weight | 244.67 g/mol |
| SMILES | COC(=O)C1=C(C2=C(S1)C=C(C(=C2)Cl)F)Cl |
| InChI Key | ZIDPYXGXNFJOEG-UHFFFAOYSA-N |
The methyl ester group enhances lipid solubility, facilitating membrane permeability in biological systems. Quantum mechanical calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to both aqueous and organic phase interactions.
Synthesis and Optimization
The synthesis involves sequential functionalization of the benzothiophene core, leveraging modern fluorination and esterification techniques.
Key Synthetic Routes
Route 1: Direct Esterification of Carboxylic Acid Precursor
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds at 60–70°C for 12 hours, yielding the methyl ester with >85% efficiency.
Route 2: Halogenation of Benzothiophene Intermediates
An alternative approach involves fluorination and chlorination of pre-functionalized benzothiophene derivatives. For example, 5-fluoro-6-chloro substitution is achieved using Selectfluor (for fluorination) and (for chlorination) under inert conditions .
Challenges in Synthesis
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Regioselectivity: Competing halogenation at adjacent positions requires precise temperature control (−10°C to 0°C) to favor 5-fluoro-6-chloro substitution .
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Ester Hydrolysis: The methyl ester group is susceptible to base-catalyzed hydrolysis, necessitating anhydrous conditions during purification.
Comparative Analysis with Structural Analogs
| Compound | Substituents | Biological Activity |
|---|---|---|
| Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate | 3-Cl, 6-F | BDK inhibition (IC₅₀ = 0.8 µM) |
| Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 6-CF₃ | Anticancer (GI₅₀ = 12 µM) |
| 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester | 5-F, 6-Cl | Under investigation |
The 5-fluoro substitution in the target compound may improve metabolic stability compared to non-fluorinated analogs, as fluorine’s electronegativity reduces oxidative degradation.
Applications in Drug Development
Prodrug Design
The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form. This strategy improves oral bioavailability, as demonstrated in pharmacokinetic studies of related compounds showing a 3.2-fold increase in AUC compared to carboxylic acid analogs.
Material Science Applications
Benzothiophene esters exhibit luminescent properties, with emission maxima in the 450–500 nm range. The electron-withdrawing chlorine and fluorine substituents redshift emission wavelengths, making the compound a candidate for organic light-emitting diodes (OLEDs).
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